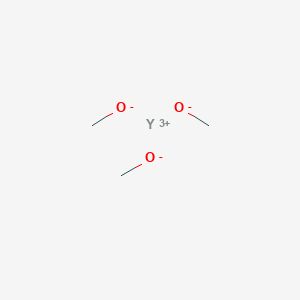
Yttrium trimethoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium trimethoxide is a chemical compound composed of yttrium, a rare earth metal, and methoxide groups It is represented by the chemical formula Y(OCH₃)₃
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Yttrium trimethoxide can be synthesized through several methods. One common approach involves the reaction of yttrium chloride with sodium methoxide in an anhydrous methanol solution. The reaction typically proceeds as follows: [ \text{YCl}_3 + 3 \text{NaOCH}_3 \rightarrow \text{Y(OCH}_3\text{)}_3 + 3 \text{NaCl} ]
Another method involves the direct reaction of yttrium metal with methanol under controlled conditions. This reaction requires an inert atmosphere to prevent oxidation and typically occurs at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of yttrium oxide as a starting material. The oxide is first converted to yttrium chloride, which is then reacted with methanol to produce this compound. This method is preferred for large-scale production due to the availability of yttrium oxide and the relative simplicity of the conversion process.
Analyse Des Réactions Chimiques
Types of Reactions
Yttrium trimethoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form yttrium hydroxide and methanol. [ \text{Y(OCH}_3\text{)}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Y(OH)}_3 + 3 \text{CH}_3\text{OH} ]
Alcoholysis: Reacts with alcohols to form mixed alkoxides. [ \text{Y(OCH}_3\text{)}_3 + 3 \text{ROH} \rightarrow \text{Y(OR)}_3 + 3 \text{CH}_3\text{OH} ]
Thermal Decomposition: Decomposes upon heating to form yttrium oxide and methanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions, and elevated temperatures may be required for certain processes.
Major Products Formed
The major products formed from reactions involving this compound include yttrium hydroxide, mixed alkoxides, and yttrium oxide. These products are of interest for various applications in materials science and catalysis.
Applications De Recherche Scientifique
Yttrium trimethoxide has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of yttrium-containing materials, such as yttrium oxide nanoparticles, which have applications in ceramics and electronics.
Biomedical Applications: Investigated for potential use in drug delivery systems and as a component in bioimaging agents.
Optoelectronics: Utilized in the production of materials for optoelectronic devices, such as light-emitting diodes (LEDs) and lasers.
Mécanisme D'action
The mechanism of action of yttrium trimethoxide in catalytic processes involves the coordination of the methoxide groups to the active sites of the catalyst. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. In biomedical applications, this compound can interact with biological molecules through coordination bonds, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium oxide (Y₂O₃): A stable oxide of yttrium used in ceramics and electronics.
Yttrium chloride (YCl₃): A chloride salt of yttrium used as a precursor in various chemical syntheses.
Yttrium nitrate (Y(NO₃)₃): A nitrate salt of yttrium used in the preparation of other yttrium compounds.
Uniqueness
Yttrium trimethoxide is unique due to its methoxide groups, which provide distinct reactivity compared to other yttrium compounds. This reactivity makes it a valuable precursor for the synthesis of yttrium-containing materials and a versatile catalyst in organic reactions.
Propriétés
Numéro CAS |
90397-40-3 |
|---|---|
Formule moléculaire |
C3H9O3Y |
Poids moléculaire |
182.01 g/mol |
Nom IUPAC |
methanolate;yttrium(3+) |
InChI |
InChI=1S/3CH3O.Y/c3*1-2;/h3*1H3;/q3*-1;+3 |
Clé InChI |
WVLGTKBIJRAYME-UHFFFAOYSA-N |
SMILES canonique |
C[O-].C[O-].C[O-].[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



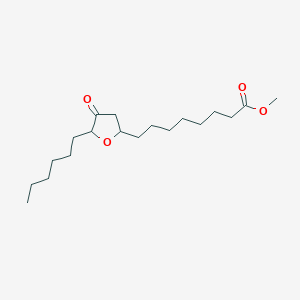
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
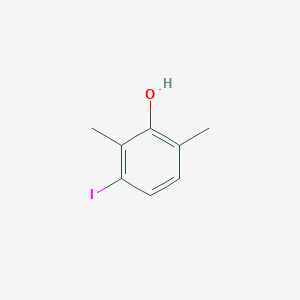
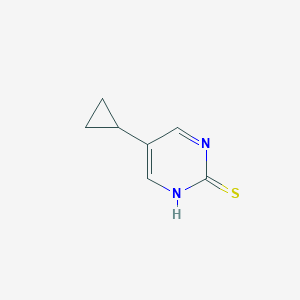
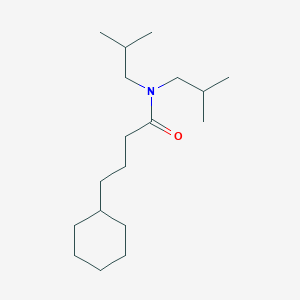
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
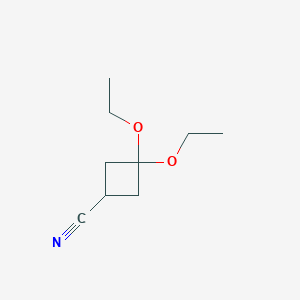
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

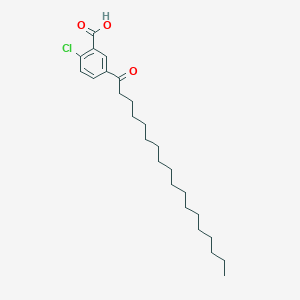
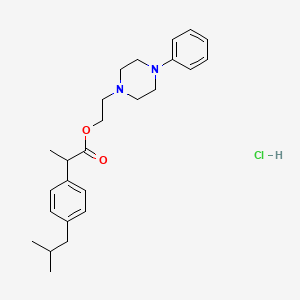
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
